Mesalazine N-β-D-Glucuronide is a derivative of mesalazine, a drug commonly used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. This compound is formed through the conjugation of mesalazine with β-D-glucuronic acid, which enhances its solubility and bioavailability. Mesalazine itself is a 5-aminosalicylic acid compound that exhibits anti-inflammatory properties primarily in the gastrointestinal tract.
Mesalazine N-β-D-Glucuronide can be found in various biological systems as a metabolite of mesalazine. It is classified as a pharmaceutical compound and is often studied in the context of drug metabolism and pharmacokinetics. The molecular formula for Mesalazine N-β-D-Glucuronide is C₁₃H₁₅N₀₉, with a molecular weight of approximately 329.26 g/mol .
The synthesis of Mesalazine N-β-D-Glucuronide typically involves enzymatic or chemical conjugation processes. The primary method for its synthesis is through the action of β-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group on the mesalazine molecule. This reaction occurs predominantly in the liver and intestines, where mesalazine is administered.
Mesalazine N-β-D-Glucuronide participates in various biochemical reactions, primarily involving hydrolysis back to mesalazine in the intestinal lumen or liver, which can affect its pharmacological activity. Key reactions include:
The mechanism by which Mesalazine N-β-D-Glucuronide exerts its effects involves several steps:
Mesalazine N-β-D-Glucuronide exhibits several notable physical and chemical properties:
These properties enhance its bioavailability when administered orally, making it effective for treating gastrointestinal conditions.
Mesalazine N-β-D-Glucuronide serves several important roles in scientific research:
Mesalazine N-β-D-Glucuronide (chemical name: N-β-D-Glucopyranosyl-5-amino-2-hydroxybenzoic acid) is a major phase II metabolite of mesalazine (5-aminosalicylic acid or 5-ASA), formed via hepatic uridine 5'-diphosphate (UDP)-glucuronosyltransferase (UGT)-mediated conjugation. Its systematic IUPAC name is (2S,3S,6R)-6-(3-Carboxy-4-hydroxyphenylamino)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid, reflecting the β-glycosidic bond between the anomeric carbon of D-glucuronic acid and the nitrogen of mesalazine’s primary amine group [1] [6] [9]. This N-linked conjugate differs fundamentally from O-glucuronides, which form ester linkages with phenolic or carboxylic acid groups.
The compound’s identity is confirmed through advanced analytical techniques:
Synonymous nomenclature includes:
Property | Value |
---|---|
CAS Registry Number | 123135-21-7 |
Molecular Formula | C₁₃H₁₅NO₉ |
Molecular Weight | 329.26 g/mol |
IUPAC Name | (2S,3S,6R)-6-(3-Carboxy-4-hydroxyphenylamino)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid |
Key Synonyms | N-β-D-Glucuronide-5-ASA; Glucosyl-Mesalamine; 5-(N-β-D-Glucopyranosylamino)salicylic acid |
The physicochemical profile of Mesalazine N-β-D-Glucuronide underpins its metabolic behavior and analytical detection:
Analytical Detection: Stability-indicating HPLC methods resolve this metabolite from mesalazine and nine related impurities (e.g., 4-aminosalicylic acid, 5-nitrosalicylic acid) using phenyl-column chemistry and dual-wavelength detection (240 nm for mesalazine derivatives; 285 nm for the glucuronide) [8].
Table 2: Experimental Physicochemical Properties
Property | Characterization Status | Notes |
---|---|---|
Water Solubility | High (>1 g/L) | Estimated via ALOGPS algorithms; exceeds aglycone solubility |
Melting Point | Not fully characterized | Decomposition observed >200°C in DSC studies |
log P | ~ -2.0 (predicted) | Computed for C₁₃H₁₅NO₉ |
pKa Values | ~3.2 (carboxyl), ~5.1 (phenolic OH) | Estimated from structural analogs |
The biotransformation of mesalazine to its N-glucuronide metabolite fundamentally alters its pharmacokinetic and pharmacodynamic properties:
Excretion Kinetics: Renal clearance dominates for the glucuronide (90% urinary excretion), whereas mesalazine undergoes extensive fecal elimination. The conjugate’s plasma half-life (t₁/₂ ≈ 4–6 hr) typically exceeds the aglycone’s (t₁/₂ ≈ 1–2 hr) due to reduced tubular secretion [1] [7].
Table 3: Metabolic and Functional Comparison: Mesalazine vs. N-β-D-Glucuronide
Property | Mesalazine (5-ASA) | Mesalazine N-β-D-Glucuronide | Biological Implication |
---|---|---|---|
Molecular Weight | 153.14 g/mol | 329.26 g/mol | Altered distribution kinetics |
Lipophilicity (log P) | 0.8–1.2 | ~ -2.0 | Reduced membrane permeability |
Primary Elimination | Fecal (60–70%) | Renal (80–90%) | High urinary recovery as conjugate |
Anti-inflammatory Activity | COX/NF-κB inhibition | Inactive | Metabolic deactivation |
Bacterial Reactivation | Not applicable | Hydrolysis by colonic β-glucuronidases | Site-specific reactivation in IBD |
The N-glucuronide’s propensity for colonic regeneration has inspired targeted delivery systems: L-glutamine conjugates linked via azo bonds exploit colonic microbiota for site-specific release, achieving 84.7% colon-specific delivery in vivo [4]. Similarly, nanostructured lipid carriers (NLCs) encapsulating bioactive molecules leverage bacterial enzymes to liberate drugs at inflammation sites [7].
Compound Name | Synonyms |
---|---|
Mesalazine N-β-D-Glucuronide | N-β-D-Glucopyranosyl-5-ASA; Glucosyl-Mesalamine; 5-(D-Glucopyranosylamino)-2-hydroxybenzoic acid |
Mesalazine (5-ASA) | 5-Aminosalicylic acid; Mesalamine |
β-D-Glucuronic Acid | Glucuronate; (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-carboxylic acid |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7